molecular formula C14H11F3O3 B8070766 (4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol

(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol

Cat. No. B8070766
M. Wt: 284.23 g/mol
InChI Key: YPVVIPKSYPCELD-UHFFFAOYSA-N
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Description

(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol is a useful research compound. Its molecular formula is C14H11F3O3 and its molecular weight is 284.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • The pyrolytic behavior of lignin-related compounds with methanol demonstrates the potential of methanol as an optimal hydrogen-donor reagent. This research might be indirectly relevant to understanding the behavior of similar complex organic compounds (Jin, Shen, & Gu, 2017).

  • The study of ambident nucleophilic reactivity in σ-complex formation with methoxide and phenoxide ions highlights the importance of electronic effects in chemical reactions, which can be crucial for the application of complex compounds like "(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol" (Buncel, Murarka, & Norris, 1984).

  • Tris(4-azidophenyl)methanol, a multifunctional compound, can be used as a protecting group for thiols in synthesis. Its mild reaction conditions and potential for functionalization provide insights into the application of related compounds (Qiu et al., 2023).

  • The solvatochromism of nitro-substituted 4-[(phenylmethylene)imino]phenolates demonstrates the interaction of such compounds with solvents, which is crucial for the application of "(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol" in solvent-dependent processes (Nandi et al., 2012).

  • The synthesis of phenyl thiadiazole-based Schiff base receptor for detecting Al3+ ions indicates the potential of similar compounds like "(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol" in sensor technology (Manna, Chowdhury, & Patra, 2020).

  • Anodic carbon-carbon bond-forming reactions of oxidized phenol intermediates lead to spirodienones, showing potential applications in organic synthesis and possibly relevant for compounds like "(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol" (Swenton et al., 1993).

  • Enantioselective epoxidation of α,β-enones promoted by specific methanol derivatives demonstrates the importance of stereochemistry in organic synthesis, relevant to the applications of "(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol" (Lu et al., 2008).

properties

IUPAC Name

[4-[4-(trifluoromethoxy)phenoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O3/c15-14(16,17)20-13-7-5-12(6-8-13)19-11-3-1-10(9-18)2-4-11/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVVIPKSYPCELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-(Trifluoromethoxy)phenoxy)phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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